molecular formula C13H13ClFNO B2772710 2-(4-Fluorophenoxy)benzylamine hydrochloride CAS No. 1002557-25-6

2-(4-Fluorophenoxy)benzylamine hydrochloride

Cat. No. B2772710
CAS RN: 1002557-25-6
M. Wt: 253.7
InChI Key: YMCTUAQDJZGYLP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)benzylamine hydrochloride is a chemical compound with the molecular formula C13H12FNO·HCl . It has a molecular weight of 253.7 . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for 2-(4-Fluorophenoxy)benzylamine hydrochloride is 1S/C13H12FNO.ClH/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15;/h1-8H,9,15H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-(4-Fluorophenoxy)benzylamine hydrochloride is a white to yellow solid . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Radiopharmaceutical Synthesis

A significant application of 2-(4-Fluorophenoxy)benzylamine hydrochloride is in the synthesis of radiopharmaceuticals. It has been used in the preparation of no-carrier-added (n.c.a.) 4-[18F]fluorophenol, a versatile synthon for creating more complex radiopharmaceuticals bearing the 4-[18F]fluorophenoxy moiety. This synthesis process involves nucleophilic labeling starting from [18F]fluoride, showcasing the compound's role in facilitating advancements in medical imaging technologies (Ross et al., 2011).

Fluoroionophores for Metal Detection

In analytical chemistry, derivatives of 2-(4-Fluorophenoxy)benzylamine hydrochloride have been developed as fluoroionophores for detecting metal cations. These compounds exhibit spectral diversity when interacting with different metal cations, such as Zn +2, demonstrating their potential in environmental monitoring and analytical applications (Hong et al., 2012).

Polymer and Material Science

The compound also finds applications in polymer and material science. For instance, it has been used in the synthesis of fluorinated phthalazinone monomer and its polymers, which are known for their exceptional solubility and thermal properties. These materials are explored for their potential use in engineering plastics and membrane materials, underscoring the versatility of 2-(4-Fluorophenoxy)benzylamine hydrochloride in synthesizing high-performance polymers (Xiao et al., 2003).

Environmental Biodegradation Studies

Research on the environmental biodegradation of phenolic compounds has also utilized fluorinated analogs, including 2-(4-Fluorophenoxy)benzylamine hydrochloride. Studies have examined its effects on the anaerobic transformation of phenol to benzoate, providing insights into the environmental fate of fluorinated organic compounds and their impact on microbial degradation pathways (Genthner et al., 2004).

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

[2-(4-fluorophenoxy)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO.ClH/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15;/h1-8H,9,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCTUAQDJZGYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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